Cas no 53975-72-7 (3-oxo-2H,3H-1,2,4triazolo4,3-apyridine-8-carboxylic acid)

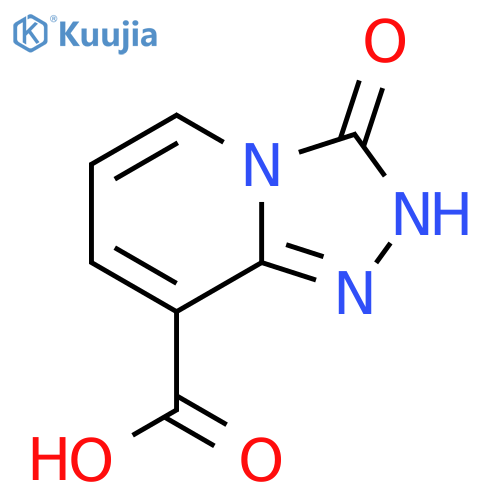

53975-72-7 structure

商品名:3-oxo-2H,3H-1,2,4triazolo4,3-apyridine-8-carboxylic acid

3-oxo-2H,3H-1,2,4triazolo4,3-apyridine-8-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2,3-Dihydro-3-oxo-1,2,4-triazolo[4,3-a]pyridine-8-carboxylic acid

- 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

- 3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid

- 3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

- ZKBNKPSAROKKKH-UHFFFAOYSA-N

- 1,2,4-Triazolo[4,3-a]pyridine-8-carboxylic acid, 2,3-dihydro-3-oxo-

- NE34910

- Z1695922811

- 3-Oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]p

- 3-Oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid #

- DB-346431

- CS-0083385

- Z1262531189

- WS-01389

- SCHEMBL17403235

- 3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

- 53975-72-7

- MFCD18970856

- D85369

- EN300-124203

- AKOS023872057

- 3-oxo-2H,3H-1,2,4triazolo4,3-apyridine-8-carboxylic acid

-

- MDL: MFCD18970856

- インチ: 1S/C7H5N3O3/c11-6(12)4-2-1-3-10-5(4)8-9-7(10)13/h1-3H,(H,9,13)(H,11,12)

- InChIKey: ZKBNKPSAROKKKH-UHFFFAOYSA-N

- ほほえんだ: O=C1NN=C2C(C(=O)O)=CC=CN21

計算された属性

- せいみつぶんしりょう: 179.03309103g/mol

- どういたいしつりょう: 179.03309103g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 380

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 82

3-oxo-2H,3H-1,2,4triazolo4,3-apyridine-8-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-124203-10.0g |

3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |

53975-72-7 | 95% | 10g |

$3622.0 | 2023-06-08 | |

| Chemenu | CM338452-250mg |

3-Oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |

53975-72-7 | 95%+ | 250mg |

$*** | 2023-05-30 | |

| Chemenu | CM338452-100mg |

3-Oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |

53975-72-7 | 95%+ | 100mg |

$364 | 2021-08-18 | |

| TRC | E590403-100mg |

3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |

53975-72-7 | 100mg |

$ 295.00 | 2022-06-05 | ||

| Enamine | EN300-124203-0.05g |

3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |

53975-72-7 | 95% | 0.05g |

$197.0 | 2023-06-08 | |

| Enamine | EN300-124203-100mg |

3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |

53975-72-7 | 95.0% | 100mg |

$293.0 | 2023-10-02 | |

| 1PlusChem | 1P00DLS4-100mg |

2,3-Dihydro-3-oxo-1,2,4-triazolo[4,3-a]pyridine-8-carboxylic acid |

53975-72-7 | 95% | 100mg |

$418.00 | 2025-02-26 | |

| 1PlusChem | 1P00DLS4-500mg |

2,3-Dihydro-3-oxo-1,2,4-triazolo[4,3-a]pyridine-8-carboxylic acid |

53975-72-7 | 95% | 500mg |

$867.00 | 2025-02-26 | |

| A2B Chem LLC | AG33956-2.5g |

3-Oxo-2h,3h-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |

53975-72-7 | 95% | 2.5g |

$1772.00 | 2024-04-19 | |

| abcr | AB590325-1g |

3-Oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid; . |

53975-72-7 | 1g |

€1148.50 | 2024-07-20 |

3-oxo-2H,3H-1,2,4triazolo4,3-apyridine-8-carboxylic acid 関連文献

-

Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

-

Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821

-

Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115

53975-72-7 (3-oxo-2H,3H-1,2,4triazolo4,3-apyridine-8-carboxylic acid) 関連製品

- 42464-96-0(NNMTi)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:53975-72-7)3-oxo-2H,3H-1,2,4triazolo4,3-apyridine-8-carboxylic acid

清らかである:99%

はかる:250mg

価格 ($):249